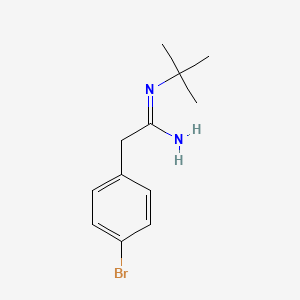

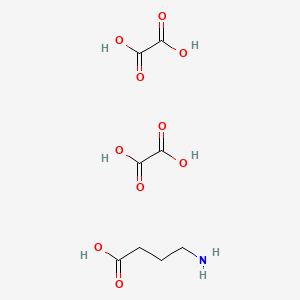

4-Aminobutanoic acid;oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminobutanoic acid can be synthesized through the decarboxylation of glutamic acid under specific conditions. This process typically involves heating glutamic acid in the presence of a decarboxylase enzyme or using chemical catalysts.

Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the oxidation process.

Industrial Production Methods

Industrially, 4-Aminobutanoic acid is produced through fermentation processes using specific strains of bacteria that can convert glutamic acid to 4-Aminobutanoic acid. Oxalic acid is produced on an industrial scale by the oxidation of carbohydrates using nitric acid or by the reaction of sodium formate with sodium hydroxide.

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminobutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinic semialdehyde.

Reduction: It can be reduced to form 4-aminobutanol.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Oxalic acid undergoes reactions such as:

Reduction: It can be reduced to formic acid.

Decarboxylation: It can be decarboxylated to produce carbon dioxide and formic acid.

Common Reagents and Conditions

Common reagents for the reactions of 4-Aminobutanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For oxalic acid, common reagents include reducing agents like zinc and hydrochloric acid for decarboxylation.

Major Products Formed

4-Aminobutanoic acid: Succinic semialdehyde, 4-aminobutanol.

Oxalic acid: Formic acid, carbon dioxide.

Applications De Recherche Scientifique

4-Aminobutanoic acid is extensively studied for its role in the central nervous system as an inhibitory neurotransmitter. It is used in research related to neurological disorders, including epilepsy and anxiety. Oxalic acid is used in various scientific research applications, including:

Chemistry: As a reducing agent and in the preparation of other chemicals.

Biology: In studies related to plant metabolism and as a chelating agent.

Medicine: In the treatment of certain medical conditions and as a component in pharmaceuticals.

Industry: In the textile and cleaning industries as a bleaching agent and in metal processing.

Mécanisme D'action

4-Aminobutanoic acid exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system, leading to the opening of chloride channels and hyperpolarization of neurons, which inhibits neuronal firing. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes, which can affect various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobutanoic acid: Similar compounds include other amino acids like glycine and beta-alanine.

Oxalic acid: Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.

Uniqueness

4-Aminobutanoic acid is unique due to its role as an inhibitory neurotransmitter, which is not a common function among amino acids. Oxalic acid is unique due to its strong chelating properties and its presence in many plants, which distinguishes it from other dicarboxylic acids.

Propriétés

Numéro CAS |

924279-33-4 |

|---|---|

Formule moléculaire |

C8H13NO10 |

Poids moléculaire |

283.19 g/mol |

Nom IUPAC |

4-aminobutanoic acid;oxalic acid |

InChI |

InChI=1S/C4H9NO2.2C2H2O4/c5-3-1-2-4(6)7;2*3-1(4)2(5)6/h1-3,5H2,(H,6,7);2*(H,3,4)(H,5,6) |

Clé InChI |

CXXBTRGPIPRYBJ-UHFFFAOYSA-N |

SMILES canonique |

C(CC(=O)O)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)

![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)

![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)

![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)

methanone](/img/structure/B14191499.png)

![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)